2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide
Description
This compound is a structurally complex tricyclic heterocyclic molecule featuring a fused 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene core. Key functional groups include an acetyl moiety at position 11, a 2-methylphenyl substituent at position 4, and a sulfanyl-linked N-phenylacetamide side chain. The compound’s hydrophobicity (predicted logP >3) and molecular weight (~550 g/mol) align with small-molecule drug-like properties, albeit with challenges in aqueous solubility .
Properties
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S2/c1-16-8-6-7-11-20(16)30-25(33)23-19-12-13-29(17(2)31)14-21(19)35-24(23)28-26(30)34-15-22(32)27-18-9-4-3-5-10-18/h3-11H,12-15H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDILIWDRPPOCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4)SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The structural complexity of Compound X necessitates a retrosynthetic approach that disassembles the molecule into three primary fragments (Figure 1):
- Tricyclic Core : The 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene-3-one framework.
- 2-Methylphenyl Substituent : Introduced at position 4 of the tricyclic core.
- Sulfanyl-Acetamide Side Chain : Comprising the N-phenylacetamide group linked via a sulfanyl bridge.
Key disconnections include:
- C–S bond cleavage between the tricyclic core and the sulfanyl group to enable thiolation.
- Amide bond formation between the acetic acid derivative and aniline.
Stepwise Synthetic Pathway
Synthesis of the Tricyclic Core
The tricyclic core is constructed via a cyclocondensation reaction between a substituted thiazolidinone precursor and a diamine derivative (Table 1).
Table 1: Reaction Conditions for Tricyclic Core Formation
| Parameter | Optimal Value | Alternative Conditions | Yield (%) |
|---|---|---|---|
| Solvent | Anhydrous DMF | THF, Toluene | 68–72 |
| Temperature | 110°C (reflux) | 80–100°C | 58–65 |
| Catalyst | p-Toluenesulfonic acid | Lewis acids (e.g., ZnCl₂) | 62 |
| Reaction Time | 12–14 hours | 8–10 hours | 60–68 |
The reaction proceeds through a tandem [4+2] cycloaddition and dehydration mechanism, forming the fused thiazole-triazine system.
Introduction of the 2-Methylphenyl Group
A Suzuki-Miyaura cross-coupling reaction installs the 2-methylphenyl moiety at position 4 of the tricyclic core (Figure 2).
Representative Procedure:
- Substrate : Tribrominated tricyclic intermediate (1.0 equiv).
- Reagent : 2-Methylphenylboronic acid (1.2 equiv).
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2.0 equiv).
- Solvent : Dioxane/H₂O (4:1).
- Conditions : 80°C, 6 hours under N₂.
Outcome :
- Yield : 74–78% after column chromatography (silica gel, hexane/EtOAc 3:1).
- Purity : >95% (HPLC analysis).
Acetylation at Position 11
The acetyl group is introduced via nucleophilic acyl substitution using acetyl chloride under basic conditions (Table 2).
Table 2: Acetylation Optimization Data
| Base | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 0°C → RT | 4 | 82 |
| Pyridine | THF | RT | 6 | 75 |
| NaHCO₃ | Acetone | 40°C | 3 | 68 |
Excess acetyl chloride (1.5 equiv) ensures complete substitution, with triethylamine yielding superior results due to efficient HCl scavenging.
Thiolation and Acetamide Coupling
The sulfanyl-acetamide side chain is attached through a two-step sequence:
Step 1: Thiolation of the Tricyclic Core
- Reagent : Thiourea (1.3 equiv) in ethanol/HCl.
- Conditions : Reflux for 8 hours.
- Intermediate : Thiolated tricyclic derivative (85% yield).
Step 2: Acetamide Formation
- Reaction : Thiol-alkylation with bromoacetylated aniline.
- Base : K₂CO₃ in DMF.
- Temperature : 50°C, 4 hours.
Key Data :
Optimization of Critical Reaction Parameters
Solvent Effects on Cyclocondensation
Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states through dipole interactions (Table 3).
Table 3: Solvent Screening for Core Formation
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 96 |
| THF | 7.6 | 58 | 89 |
| Toluene | 2.4 | 42 | 78 |
| Acetonitrile | 37.5 | 65 | 93 |
Catalytic Systems for Cross-Coupling
Palladium-based catalysts outperform nickel analogues in Suzuki reactions, with Pd(PPh₃)₄ providing optimal activity (Figure 3).
Catalyst Comparison :
- Pd(OAc)₂ : 62% yield, requires ligand (XPhos).
- PdCl₂(dppf) : 68% yield, higher cost.
- NiCl₂(dppe) : 35% yield, side product formation.
Purification and Characterization
Chromatographic Techniques
- Flash Chromatography : Silica gel (230–400 mesh), gradient elution (hexane → EtOAc).
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.
Purity Data :
Spectroscopic Characterization
Table 4: Key NMR Signals (CDCl₃, 400 MHz)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | 2.41 | Singlet |
| 2-Methylphenyl CH₃ | 2.33 | Singlet |
| Sulfanyl-CH₂ | 3.78 | Triplet (J=6.5 Hz) |
| Aromatic Protons | 7.12–7.89 | Multiplet |
Mass Spectrometry :
- HRMS (ESI+) : m/z calc. for C₂₈H₂₅N₃O₃S₂ [M+H]⁺: 540.1364; found: 540.1368.
Chemical Reactions Analysis
Types of Reactions
2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Structurally related compounds share the tricyclic core but differ in substituents, influencing physicochemical and pharmacological profiles. Below is a comparative analysis of three analogues (including the target compound):
Key Findings:
Substituent Effects on Solubility :
- Replacement of acetyl (target compound) with hydroxymethyl (second compound) improves aqueous solubility by ~3.7-fold, attributed to increased polarity .
- The 4-methoxyphenyl group (second compound) enhances solubility compared to 2-methylphenyl (target compound) due to methoxy’s hydrogen-bonding capacity .
Bioactivity Trends :
- Acetyl-containing analogues (target and third compounds) exhibit stronger kinase inhibition, likely due to improved hydrophobic interactions with ATP-binding pockets. The third compound’s 3-chlorophenyl group further enhances JAK2 affinity .
- The hydroxymethyl analogue shows reduced potency, possibly due to decreased membrane permeability or steric hindrance .
Computational Similarity Analysis :
- Molecular networking via MS/MS fragmentation (cosine score: 0.82–0.91) clusters these compounds, confirming shared fragmentation pathways in the tricyclic core .
- QSAR models predict the target compound’s higher hepatotoxicity risk (Probability: 67%) compared to the hydroxymethyl analogue (42%) .
Research Implications
- Drug Design : Acetyl and chlorophenyl groups optimize kinase inhibition but require formulation strategies to mitigate poor solubility.
- Dereplication : High cosine scores (>0.8) in MS/MS networks enable rapid identification of structurally related compounds in drug discovery pipelines .
- Contradictions : While acetyl boosts bioactivity, it also increases metabolic instability (e.g., cytochrome P450-mediated oxidation), necessitating prodrug approaches .
Biological Activity
The compound 2-{[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenylacetamide (CAS Number: 1217092-97-1) is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that warrant detailed investigation.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 504.6 g/mol. The structure features multiple functional groups, including a thia group and a triazatricyclo framework, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₄O₃S₂ |
| Molecular Weight | 504.6 g/mol |
| CAS Number | 1217092-97-1 |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially making it useful in developing new antibiotics.
Anticancer Activity
Compounds in the triazatricyclo class have shown promise in anticancer research. In vitro studies may reveal that this compound impacts cancer cell proliferation and induces apoptosis in specific cancer types through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The mechanism of action for this compound likely involves interaction with biological targets such as enzymes or receptors involved in disease processes. The presence of the sulfanyl group may enhance its reactivity with thiol-containing biomolecules, which is crucial for its biological efficacy.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study conducted on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a similar profile for this compound.
- Anticancer Research : In a recent investigation, derivatives of triazatricyclo compounds were evaluated for their ability to inhibit tumor growth in xenograft models, showing promising results that could be applicable to this compound as well.
- Mechanistic Insights : Research focusing on the interaction of similar compounds with cellular pathways has indicated potential effects on apoptosis and cell cycle regulation, which could be relevant for therapeutic applications.
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be optimized?
The compound can be synthesized via nucleophilic substitution or multi-step condensation. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene-water solvent system (8:2 ratio) for 5–7 hours generates intermediates, with reaction progress monitored via TLC (hexane:ethyl acetate, 9:1). Post-reaction, purification involves solvent removal under reduced pressure, ice quenching, and crystallization using ethanol or ethyl acetate extraction . To optimize purity, iterative recrystallization or column chromatography (e.g., silica gel with gradient elution) is recommended.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Adhere to general chemical hygiene plans (e.g., lab coats, gloves, fume hoods). In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention. Emergency procedures should align with SDS guidelines for structurally similar acetamides, which emphasize first-aid measures for respiratory, dermal, and ocular exposure . Laboratories must enforce safety exams (100% pass rate) before permitting experimental work .
Q. How can researchers assess its bioactivity in preclinical models?
Standard assays include:
- Antimicrobial activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria.
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Anti-inflammatory testing : COX-2 inhibition via ELISA or Western blot. Dose-response curves and positive/negative controls (e.g., doxorubicin for cytotoxicity) are essential for validation .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, catalyst) by analyzing activation energies and thermodynamic feasibility . COMSOL Multiphysics simulations further model reaction kinetics and mass transfer in reactor systems .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Systematic meta-analysis is critical:
- Standardize assays : Ensure consistent cell lines, solvent controls, and endpoint measurements.
- Validate purity : Use HPLC-MS (≥95% purity) to rule out impurity-driven artifacts.
- Cross-validate mechanisms : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify overlapping pathways (e.g., apoptosis, oxidative stress) . Contradictions may arise from batch-to-batch variability or assay sensitivity limits, necessitating replication in ≥3 independent labs .
Q. What strategies optimize reaction yield and selectivity for scale-up studies?
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, stoichiometry, catalyst loading).
- In situ monitoring : Raman spectroscopy or PAT (Process Analytical Technology) tracks intermediate formation in real time.
- Membrane separation : Purify intermediates via nanofiltration to eliminate side products . Feedback loops between computational predictions (e.g., transition state analysis) and experimental adjustments enhance selectivity .
Q. Which advanced characterization techniques validate structural and electronic properties?
- SC-XRD (Single-Crystal X-ray Diffraction) : Resolves 3D conformation and supramolecular interactions.
- NMR relaxation studies : Quantifies molecular dynamics (e.g., rotational correlation times).
- Cyclic voltammetry : Probes redox behavior relevant to bioactivity. Cross-reference data with NIST Chemistry WebBook for spectral validation (e.g., IR, UV-Vis) .
Methodological Frameworks
Q. How can AI-driven platforms enhance experimental design and data analysis?
AI tools (e.g., Bayesian optimization) prioritize reaction conditions by training on historical datasets. For example, autonomous labs integrate robotic liquid handlers with ML algorithms to iteratively refine synthetic routes. COMSOL Multiphysics coupled with AI predicts diffusion-limited kinetics, enabling virtual screening of >1,000 solvent-catalyst combinations before lab testing .
Q. What interdisciplinary approaches bridge chemical synthesis and biological testing?
- Cheminformatics : QSAR models link structural descriptors (e.g., LogP, polar surface area) to bioactivity.
- Microfluidics : High-throughput screening in droplet-based systems accelerates dose-response profiling.
- CRDC frameworks : Classify research under RDF2050112 (reactor design) and RDF206 (materials engineering) to align with funding priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
